3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one
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Overview
Description
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one is a heterocyclic compound characterized by its unique spiro structure, which includes an oxane ring fused to a pyrano[2,3-b]pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocycles and pyrano[2,3-b]pyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[3H-pyrano[2,3-b]pyridine-2,4'-oxane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMDNZLCTUNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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